molecular formula C18H21NO5 B000061 Unsevine CAS No. 4838-99-7

Unsevine

Cat. No. B000061
CAS RN: 4838-99-7
M. Wt: 331.4 g/mol
InChI Key: IUBHYAMIHZYNMV-AVEIZBFRSA-N
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Description

Unsevine is a chemical compound with the molecular formula C18H21O5N . It has a molecular weight of 331.36 g/mol . Unsevine acts directly on the Central Nervous System (CNS), inhibits the reaction of orientation, prolongs the action of soporifics, enhances the effects of analgesics, and prevents convulsions .


Synthesis Analysis

Unsevine is isolated from the plant genus Uncaria, which is found in the tropical rainforests of South America . The exact synthesis process of Unsevine is not mentioned in the available resources.


Molecular Structure Analysis

The IUPAC name of Unsevine is (2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo [11.7.0.02,10.03,7.015,19]icosa-1 (20),7,13,15 (19)-tetraen-12-ol . The InChI Key is IUBHYAMIHZYNMV-AVEIZBFRSA-N . The Canonical SMILES is CN1CCC2=CC (C3C (C21)C4=CC5=C (C=C4C (O3)O)OCO5)OC . The exact molecular structure analysis is not mentioned in the available resources.


Physical And Chemical Properties Analysis

Unsevine is a solid powder . It has a melting point of 173-174 °C . It is soluble in chloroform but not well in alcohol . It should be stored at +4 °C, in a dark place .

Scientific Research Applications

Alkaloid Composition and Structural Analysis

Unsevine, an alkaloid isolated from Ungernia severtzovii, has a complex structure and exhibits interesting chemical properties. It is identified as 9, 10-methylenedioxy-5-methoxy-12-hydroxy-N-methylbenzopyranoindole with a double bond between C3a and C4. The research by Smirnova, Abduazimov, & Yunusov (1965) provides insights into its structure and interconversions with other alkaloids like ungerine and hippeastrine.

Mass Spectrometric Investigation

The mass spectral analysis of unsevine, along with other related alkaloids, has been studied to understand their molecular decomposition patterns. This research, detailed by Razakov, Abduazimov, Vul'fson, & Yunusov (2005), provides valuable information about the influence of isolated double bonds in ring B on the decomposition of the molecular ion of unsevine.

Polarographic Behavior Analysis

The polarographic behavior of unsevine and other ungerine alkaloids has been explored to understand their electrochemical properties. The study by Volodina, Dobronravova, & Shakirov (1976) shows that the reduction of unsevine forms the corresponding tetrahydro derivatives, suggesting potential applications in analytical chemistry.

properties

IUPAC Name

(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHYAMIHZYNMV-AVEIZBFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unsevine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
LS Smirnova, KA Abduazimov, SY Yunusov - Chemistry of Natural …, 1965 - Springer
… The UV spectrum of unsevine determined in … -methylunsevine and the nitrogen-free substance (III) also correspond precisely to ungerine derivatives. Evidently the B nucleus of unsevine …
Number of citations: 3 link.springer.com
LS Smirnova, KA Abduazimov, SY Yunusov - Doklady Akademii Nauk, 1964 - mathnet.ru
… The structure of unsevine”, Dokl. Akad. Nauk SSSR, 154:1 (1964), 171–173 … The structure of unsevine … The structure of unsevine”, Dokl. Akad. Nauk SSSR, 154:1 (1964), 171–173 …
Number of citations: 7 www.mathnet.ru
MR Yagudaev, KA Abduazimov… - Chemistry of Natural …, 1970 - Springer
… , acetyldihydrohippeastrine (VI), and unsevine (VIII) in order to elucidate … In actual fact, in unsevine (VIII), which does not contain a … In the case of unsevine (VIII), where there is no lactone …
Number of citations: 4 link.springer.com
AD Volodina, EK Dobronravova… - Chemistry of Natural …, 1976 - Springer
… By the microcoulometric and pilot-ion method [8] we found the numbers of electrons taking part in the reaction was found for hippeastrine and ungerine and two for unsevine. In view of …
Number of citations: 3 link.springer.com
WC Wildma, J Clardy, JA Chan - The Journal of Organic …, 1972 - ACS Publications
… at C7), and deoxylycorenine (3, >CH2 at C7) provide a basis for the assignment of the benzylic hydroxyl group in oduline, nerinine, krigeine, krigenamine, and unsevine.2 Homolycorine …
Number of citations: 13 pubs.acs.org
JF Hansen - 1969 - search.proquest.com
… Un sevine is the hemiacetal corresponding to ungerine, as shown by the facile conversion of unsevine to ungerine by oxidation or disproportionation. This correspondence is further …
Number of citations: 2 search.proquest.com
KA Kadyrov, A Abdusamatov, SY Yunusov - Chemistry of Natural …, 1980 - Springer
… in the oxidation of unsevine with chromic acid. The structure of ungerine and unsevine are also … Characteristic fragments in the spectra of the alkaloids ungerine and unsevine are the in…
Number of citations: 5 link.springer.com
WC Wildman - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
Publisher Summary Several notable advances have been made in the analytical aspects of alkaloids. Most alkaloids have proven amenable to separation and identification by gas …
Number of citations: 49 www.sciencedirect.com
TD Chermenskaya, EA Stepanycheva… - Industrial Crops and …, 2012 - Elsevier
Insecticidal effect of Ungernia severtzovii bulbs extract has been investigated against the grain aphid Schizaphis graminum. LC 50 value of the ethanolic extract of U. severtzovii against …
Number of citations: 23 www.sciencedirect.com
C Fuganti - The Alkaloids: Chemistry and Physiology, 1975 - Elsevier
Publisher Summary A limited number of new plants of the Amaryllidaceae has been examined over the past few years for alkaloids. In general, the few new compounds actually …
Number of citations: 45 www.sciencedirect.com

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